molecular formula C26H26N4O2S2 B12046654 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12046654
M. Wt: 490.6 g/mol
InChI Key: LNIIMAPVYXMTKD-BKUYFWCQSA-N
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Description

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a piperidinyl group, and a pyrido[1,2-A]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the introduction of the piperidinyl group, and the construction of the pyrido[1,2-A]pyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to develop a robust and cost-effective process that can be implemented on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biology: It is used in biological research to study its effects on cellular processes and molecular pathways.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.

    Industry: It may have applications in the development of new industrial chemicals and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
  • 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one acetate

Uniqueness

The uniqueness of 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific combination of functional groups and structural features. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C26H26N4O2S2

Molecular Weight

490.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O2S2/c1-17-12-18(2)15-28(14-17)23-20(24(31)29-11-7-6-10-22(29)27-23)13-21-25(32)30(26(33)34-21)16-19-8-4-3-5-9-19/h3-11,13,17-18H,12,14-16H2,1-2H3/b21-13-

InChI Key

LNIIMAPVYXMTKD-BKUYFWCQSA-N

Isomeric SMILES

CC1CC(CN(C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5)C

Canonical SMILES

CC1CC(CN(C1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5)C

Origin of Product

United States

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